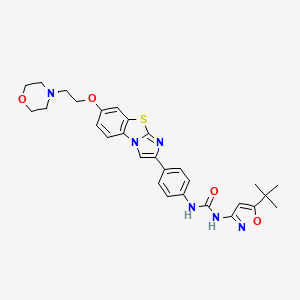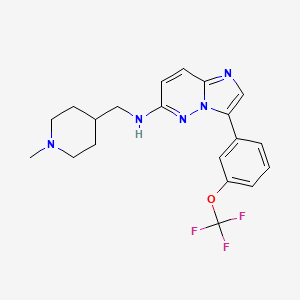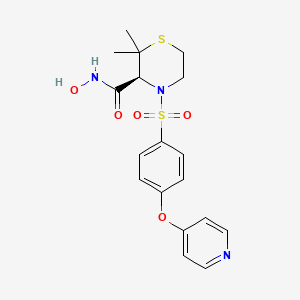
Prinomastat
Overview
Description
Prinomastat is a synthetic hydroxamic acid derivative with potential antineoplastic activity. It is a matrix metalloproteinase inhibitor with specific selectivity for matrix metalloproteinases 2, 3, 9, 13, and 14. These enzymes are involved in the degradation of the extracellular matrix, which is a crucial process in tumor growth, invasion, and metastasis .
Mechanism of Action
Target of Action
Prinomastat, also known as AG-3340, is a synthetic hydroxamic acid derivative . It primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the remodeling of extracellular matrices, which is necessary for tissue growth, angiogenesis, collagen turnover, and cellular migration .
Mode of Action
This compound inhibits its target MMPs, thereby inducing extracellular matrix degradation . This inhibition prevents the degradation of extracellular matrix proteins by MMPs . As a result, it inhibits angiogenesis, tumor growth, invasion, and metastasis . Being a lipophilic agent, this compound can cross the blood-brain barrier .
Biochemical Pathways
The inhibition of MMPs by this compound affects the extracellular matrix remodeling process . This process is crucial for various physiological functions such as tissue growth, angiogenesis, collagen turnover, and cellular migration . By inhibiting MMPs, this compound disrupts this process, thereby inhibiting tumor growth and metastasis .
Pharmacokinetics
It has been reported that the elimination half-life of this compound is between 1 to 5 hours . Plasma concentrations of this compound greater than the K for MMPs 2 and 9 were achieved at all dose levels .
Result of Action
The inhibition of MMPs by this compound results in the degradation of the extracellular matrix , which in turn inhibits angiogenesis, tumor growth, invasion, and metastasis .
Biochemical Analysis
Biochemical Properties
Prinomastat inhibits matrix metalloproteinases (MMPs), specifically MMP-2, 9, 13, and 14 . These MMPs are involved in the degradation of the extracellular matrix, a crucial process in tumor growth, invasion, and metastasis . By inhibiting these MMPs, this compound can potentially block these processes .
Cellular Effects
This compound’s inhibition of MMPs leads to the degradation of the extracellular matrix, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis . As a lipophilic agent, this compound can cross the blood-brain barrier, which may influence its effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of MMPs . This inhibition prevents the degradation of the extracellular matrix proteins and angiogenesis, thereby blocking tumor metastasis .
Temporal Effects in Laboratory Settings
It has been noted that the primary toxicities identified were joint and muscle-related pain, which were generally reversible with treatment rest and/or dose reduction .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce growth delays in a variety of tumors
Transport and Distribution
As a lipophilic agent, this compound can cross the blood-brain barrier
Subcellular Localization
As a lipophilic agent, it can cross the blood-brain barrier, suggesting that it may be able to reach various compartments within the cell .
Preparation Methods
Prinomastat is synthesized through a series of chemical reactions involving the formation of a hydroxamic acid groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Prinomastat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prinomastat has been extensively studied for its potential applications in cancer therapy. It has been investigated for its ability to inhibit tumor growth, invasion, and metastasis by targeting matrix metalloproteinases. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including brain cancer, lung cancer, and prostate cancer .
Chemistry: As a matrix metalloproteinase inhibitor, this compound can be used in studies related to enzyme inhibition and protein interactions.
Biology: this compound can be used to study the role of matrix metalloproteinases in various biological processes, including tissue remodeling and wound healing.
Medicine: this compound has potential therapeutic applications in diseases involving abnormal extracellular matrix degradation, such as arthritis and fibrosis.
Comparison with Similar Compounds
Prinomastat is unique among matrix metalloproteinase inhibitors due to its selectivity for specific matrix metalloproteinases. Similar compounds include:
Marimastat: Another matrix metalloproteinase inhibitor with a broader spectrum of activity.
Batimastat: A matrix metalloproteinase inhibitor with similar selectivity but different pharmacokinetic properties.
CP-640186 hydrochloride: A matrix metalloproteinase inhibitor with a different chemical structure and selectivity profile.
Compared to these compounds, this compound has shown greater selectivity for matrix metalloproteinases 2, 3, 9, 13, and 14, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPYIPVDTNNYCN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043946 | |
| Record name | Prinomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192329-42-3 | |
| Record name | Prinomastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prinomastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192329423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prinomastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05100 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prinomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRINOMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T6626FRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


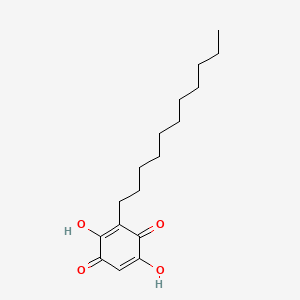
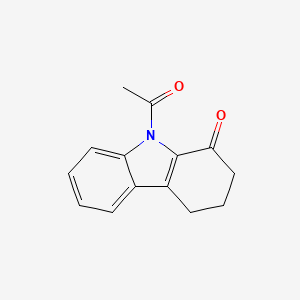
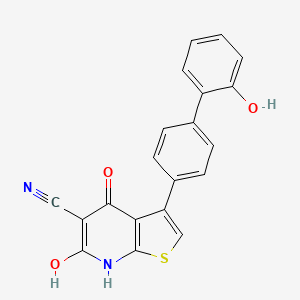
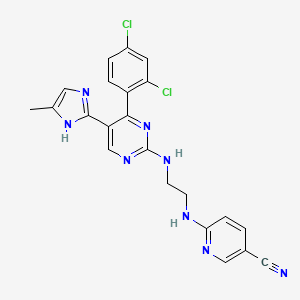
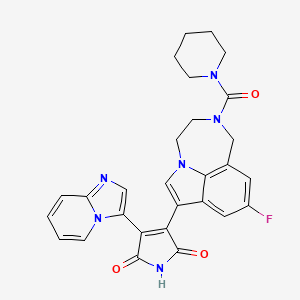

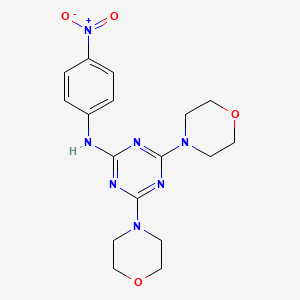
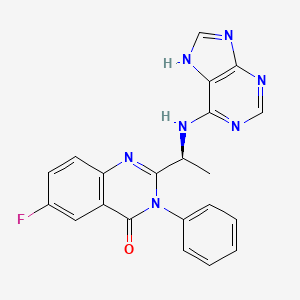

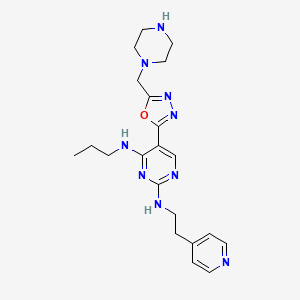
![(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B1684605.png)

